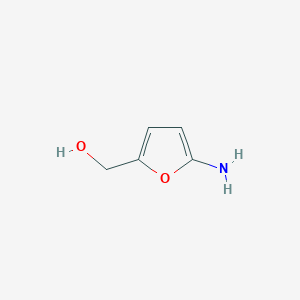

(5-Aminofuran-2-yl)methanol

Description

Overview of Furan-Based Heterocycles in Organic Synthesis and Materials Science

Furan (B31954) and its derivatives are fundamental synthons in organic chemistry, prized for their ability to participate in a diverse range of chemical reactions. acs.org As a diene in Diels-Alder reactions, furan provides a powerful tool for the construction of complex cyclic systems. acs.org Its aromatic character, though less pronounced than that of benzene, allows for a variety of substitution reactions, further expanding its synthetic utility. acs.orgchemenu.com

In the realm of materials science, furan-based polymers are gaining traction as sustainable alternatives to traditional plastics. researchgate.net Derived from renewable biomass sources, these materials offer the potential for biodegradability and a reduced environmental footprint. researchgate.net The inherent properties of the furan ring can be tailored through chemical modification to create materials with a wide range of properties, from rigid plastics to flexible elastomers.

The Role of Amino-Substituted Furans as Versatile Building Blocks

The introduction of an amino group onto the furan ring dramatically alters its electronic properties and reactivity, making amino-substituted furans highly valuable and versatile building blocks in organic synthesis. clockss.orgbeilstein-journals.org The electron-donating nature of the amino group activates the furan ring, rendering it more susceptible to electrophilic attack and enhancing its reactivity in cycloaddition reactions. researchgate.net

This heightened reactivity has been exploited in the synthesis of a variety of complex nitrogen-containing heterocyclic compounds. clockss.org Furthermore, the amino group itself can serve as a handle for further functionalization, allowing for the construction of intricate molecular architectures. beilstein-journals.org Despite their synthetic potential, the inherent instability of many simple aminofurans has historically limited their widespread use, though recent advances in synthetic methodologies are beginning to overcome this challenge. researchgate.netresearchgate.net

Specific Focus: (5-Aminofuran-2-yl)methanol in Contemporary Chemical Research

Among the class of aminofurans, this compound has emerged as a compound of significant interest. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive hydroxymethyl group, makes it a particularly attractive intermediate for the synthesis of a diverse range of chemical entities. bldpharm.combldpharm.com

This compound serves as a key precursor in the construction of novel heterocyclic systems and has been utilized in the development of new synthetic methodologies. researchgate.netnih.gov Researchers are actively exploring its potential in various fields, leveraging its unique structural features to design and synthesize molecules with specific functions. The following sections will provide a more in-depth look at the chemical properties, synthesis, and research applications of this important molecule.

Chemical Profile of this compound

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇NO₂ |

| Molecular Weight | 113.11 g/mol |

| CAS Number | 926652-24-6 |

| Appearance | Not specified |

| Solubility | Not specified |

Note: Data sourced from publicly available chemical databases. bldpharm.com Specific experimental values for appearance and solubility were not available.

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| HR-MS | High-resolution mass spectrometry data is available, confirming the molecular formula. rsc.org |

| ¹H NMR | Not explicitly detailed in the provided search results. |

| ¹³C NMR | Not explicitly detailed in the provided search results. |

Synthesis and Reactivity

The synthesis of this compound and other aminofurans can be challenging due to the electron-rich nature and potential instability of the furan ring. researchgate.net However, various synthetic strategies have been developed. One common approach involves the reduction of a corresponding nitro-substituted furan. researchgate.net Other methods may utilize multi-step sequences involving protection and deprotection of the amino group or the cyclization of acyclic precursors. google.com

The reactivity of this compound is characterized by the interplay of its two functional groups. The amino group makes the furan ring highly activated towards electrophilic substitution, typically at the C3 and C4 positions. researchgate.net It can also participate in condensation reactions to form amides, imines, and other nitrogen-containing derivatives. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into other functional groups such as halides or ethers, providing further avenues for synthetic elaboration. chemsrc.com

Research Applications and Future Directions

This compound is proving to be a valuable building block in several areas of chemical research. Its bifunctionality allows for its incorporation into a variety of molecular scaffolds. For instance, it has been used in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net The ability to readily modify both the amino and hydroxymethyl groups provides a high degree of modularity, enabling the systematic exploration of structure-activity relationships.

Future research is likely to focus on the development of more efficient and scalable syntheses of this compound and its derivatives. Furthermore, its application in the construction of complex natural products and novel polymeric materials is an area of growing interest. researchgate.netacs.org The unique electronic and structural features of this compound suggest that it will continue to be a valuable tool for chemists in a variety of disciplines.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7NO2 |

|---|---|

Molecular Weight |

113.11 g/mol |

IUPAC Name |

(5-aminofuran-2-yl)methanol |

InChI |

InChI=1S/C5H7NO2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3,6H2 |

InChI Key |

JNUMBGIUSIWZQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)N)CO |

Origin of Product |

United States |

Reaction Pathways and Derivatization Strategies of 5 Aminofuran 2 Yl Methanol

Reactivity of the Amino Group in (5-Aminofuran-2-yl)methanol

The primary amino group attached to the furan (B31954) ring at the 5-position is a potent nucleophile and a site for numerous chemical transformations. Its reactivity is central to the synthesis of various nitrogen-containing furan derivatives.

Nucleophilic Reactions and Amide Formation

The lone pair of electrons on the nitrogen atom of the amino group allows it to readily participate in nucleophilic reactions. One of the most fundamental transformations is its acylation to form stable amide bonds. This reaction is crucial for incorporating the aminofuran moiety into peptides, polymers, and other complex molecular architectures.

The amidation can be achieved by reacting this compound with a variety of acylating agents, including carboxylic acids (activated by coupling agents), acyl chlorides, and acid anhydrides. The use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates the reaction between the amine and a carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. ucl.ac.ukkhanacademy.org Alternatively, the more reactive acyl chlorides react directly with the amine, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct. researchgate.net

Table 1: Representative Amide Formation Reactions

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Acetic Anhydride | Pyridine, 0°C to rt | N-(5-(hydroxymethyl)furan-2-yl)acetamide |

| This compound | Benzoyl Chloride | Triethylamine, DCM, rt | N-(5-(hydroxymethyl)furan-2-yl)benzamide |

| This compound | Benzoic Acid | EDC, HOBt, DMF, rt | N-(5-(hydroxymethyl)furan-2-yl)benzamide |

Formation of Imines and Other Nitrogen-Containing Functional Groups

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by a mild acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.com The reaction is reversible and often requires the removal of water to drive it to completion. masterorganicchemistry.com

These imine derivatives are valuable intermediates themselves, as the imine bond can be subsequently reduced to form secondary amines or be subjected to nucleophilic addition. The synthesis of N-substituted 5-(hydroxymethyl)-2-furfuryl amines often proceeds through this two-step, one-pot process of imine formation followed by reduction. nih.gov

Beyond imines, the amino group can be derivatized into other important functional groups. Reaction with sulfonyl chlorides yields sulfonamides, while reactions with isocyanates or isothiocyanates produce ureas and thioureas, respectively. These transformations expand the chemical space accessible from this versatile furan building block.

Table 2: Formation of Imines and Related Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product Class |

|---|---|---|---|

| This compound | Benzaldehyde | Methanol, cat. Acetic Acid, reflux | Imine (Schiff Base) |

| This compound | Acetone | Toluene, Dean-Stark, cat. TsOH | Imine (Schiff Base) |

| This compound | Phenyl isocyanate | THF, rt | Urea |

| This compound | Tosyl chloride | Pyridine, 0°C to rt | Sulfonamide |

Reactivity of the Hydroxymethyl Group in this compound

The hydroxymethyl group at the 2-position of the furan ring behaves as a primary alcohol, offering another handle for derivatization through esterification, etherification, and oxidation reactions. nih.gov

Esterification and Etherification Reactions

Similar to other primary alcohols, the hydroxymethyl group can be converted into an ester. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a common method. masterorganicchemistry.com The mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water. chemguide.co.uk For more sensitive substrates or to achieve higher yields, the alcohol can be reacted with more potent acylating agents like acyl chlorides or acid anhydrides in the presence of a base.

Etherification provides another route for modification. For instance, reacting this compound with an alkyl halide in the presence of a strong base (Williamson ether synthesis) would yield the corresponding ether. More modern and milder methods for the etherification of furfuryl alcohol derivatives, which are of interest for biofuel applications, have also been developed using solid acid catalysts like ZSM-5 or montmorillonite K10. cardiff.ac.ukacs.orgrsc.org These methods can proceed at lower temperatures, minimizing side reactions like polymerization. acs.org

Table 3: Representative Esterification and Etherification Reactions

| Reaction Type | Reactant 2 | Conditions | Product |

|---|---|---|---|

| Esterification | Acetic Acid | cat. H₂SO₄, reflux | (5-aminofuran-2-yl)methyl acetate |

| Esterification | Acetyl Chloride | Pyridine, DCM, 0°C | (5-aminofuran-2-yl)methyl acetate |

| Etherification | Methyl Iodide | NaH, THF, 0°C to rt | (5-(methoxymethyl)furan-2-yl)methanamine |

| Etherification | Ethanol | Montmorillonite K10, 393 K | (5-(ethoxymethyl)furan-2-yl)methanamine |

Oxidation Pathways to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of the hydroxymethyl group can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions. The selective oxidation of biomass-derived 5-hydroxymethylfurfural (HMF), a closely related compound, is a well-studied area that provides insight into these transformations. mdpi.com

Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), can be used to stop the oxidation at the aldehyde stage, yielding 5-aminofuran-2-carbaldehyde. This transformation is valuable as it introduces a new reactive carbonyl group.

Stronger oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid, or catalytic systems involving noble metals with oxygen, will typically oxidize the primary alcohol all the way to a carboxylic acid, forming 5-aminofuran-2-carboxylic acid. acs.org The challenge in these reactions is to achieve selectivity for the hydroxymethyl group without affecting the amino group or the furan ring, which can also be susceptible to oxidation. sugar-energy.comnih.gov For example, in the oxidation of HMF, various products like 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and 2,5-furandicarboxylic acid (FDCA) can be formed, highlighting the need for precise control over the reaction. mdpi.comacs.orgrsc.org

Table 4: Oxidation Products of the Hydroxymethyl Group

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane, rt | 5-Aminofuran-2-carbaldehyde |

| Manganese dioxide (MnO₂) | Chloroform, reflux | 5-Aminofuran-2-carbaldehyde |

| Potassium permanganate (KMnO₄) | Basic solution, heat | 5-Aminofuran-2-carboxylic acid |

| Pt or Au catalyst, O₂ | Aqueous base, heat | 5-Aminofuran-2-carboxylic acid |

Cycloaddition Reactions Involving the Furan Ring System

The furan ring, while possessing aromatic character, can function as a diene in [4+2] Diels-Alder cycloaddition reactions. nih.gov This reaction is a powerful tool for constructing complex polycyclic structures, specifically 7-oxanorbornene derivatives, in a highly atom-efficient manner. rsc.org The reactivity of the furan diene is significantly influenced by its substituents. Electron-donating groups, such as the amino and hydroxymethyl groups present in this compound, are expected to increase the energy of the highest occupied molecular orbital (HOMO) of the furan ring, thereby enhancing its reactivity toward electron-deficient dienophiles like maleic anhydride or N-substituted maleimides. nih.govrsc.org

The Diels-Alder reaction of furans is often reversible, and the stability of the resulting cycloadduct is a critical factor. nih.gov While many furan Diels-Alder reactions require harsh conditions, the presence of activating substituents can facilitate the reaction under milder conditions. nih.gov For example, the Diels-Alder cycloaddition of 2,5-bis(hydroxymethyl)furan (BHMF) with N-phenylmaleimide derivatives has been successfully investigated. nih.gov

Beyond the classic [4+2] cycloaddition, substituted furans can participate in other pericyclic reactions. For instance, appropriately substituted furans can act as the 2π component in higher-order cycloadditions, such as the [8+2] cycloaddition with tropone derivatives like 8,8-dicyanoheptafulvene. acs.org These reactions provide access to unique and complex polycyclic systems.

Table 5: Potential Cycloaddition Reactions of the Furan Ring

| Reaction Type | Reactant 2 (Dienophile/Dipolarophile) | Conditions | Product Class |

|---|---|---|---|

| [4+2] Diels-Alder | Maleic Anhydride | Toluene, heat | 7-Oxanorbornene derivative |

| [4+2] Diels-Alder | N-Ethylmaleimide | Aqueous medium, rt | 7-Oxanorbornene derivative |

| [4+2] Diels-Alder | Dimethyl acetylenedicarboxylate | Heat | Oxabicyclo[2.2.1]heptadiene derivative |

| [8+2] Cycloaddition | 8,8-Dicyanoheptafulvene | Brønsted base catalysis | Polycyclic γ-lactone derivative |

Diels-Alder Reactions of 5-Amino-2-furanmethanols as Dienes

The furan ring, endowed with an amino substituent, is expected to be highly reactive as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. The electron-donating nature of the amino group increases the energy of the highest occupied molecular orbital (HOMO) of the furan, thereby facilitating the reaction with electron-deficient dienophiles such as maleimides and maleic anhydride. mdpi.comnih.gov This enhanced reactivity is a general feature of furans bearing electron-donating groups. tudelft.nl

While no specific studies on this compound have been reported, research on analogous compounds, such as 3-acetamido-5-acetylfuran, has demonstrated that the presence of a nitrogen-containing substituent can effectively promote Diels-Alder reactions. chemrxiv.orgrsc.org In the case of this compound, the primary amino group would provide even stronger activation compared to an acetamido group. The reaction with a generic dienophile, such as N-phenylmaleimide, would be expected to yield a 7-oxanorbornene adduct, as illustrated in the general scheme below.

General Reaction Scheme for the Diels-Alder Cycloaddition of this compound: Furan Derivative + Dienophile ⇌ 7-Oxanorbornene Adduct

Due to the lack of specific experimental data for this compound in the scientific literature, a data table of detailed research findings cannot be provided. It is important to note that the free amino group might also engage in side reactions with certain dienophiles, potentially necessitating the use of N-protected derivatives to achieve selective cycloaddition.

Stereochemical Aspects in Cycloaddition Processes

The Diels-Alder reaction is a concerted cycloaddition, and its stereochemistry is a critical aspect. The reaction of a furan with a dienophile can lead to the formation of two diastereomeric products: the endo and exo adducts. rsc.org The endo product is often formed faster under kinetic control due to secondary orbital interactions, while the exo product is typically the more thermodynamically stable isomer. mdpi.comrsc.org

The ratio of endo to exo products is influenced by several factors, including the nature of the substituents on both the diene and the dienophile, the reaction temperature, and the solvent. rsc.org For many furan/maleimide cycloadditions, the reaction is reversible, and prolonged reaction times or elevated temperatures can lead to the isomerization of the initially formed endo adduct to the more stable exo form via a retro-Diels-Alder reaction. rsc.org

In the context of this compound, the substituents at the C2 and C5 positions would influence the facial selectivity of the dienophile's approach, thus determining the stereochemical outcome. Frontier Molecular Orbital (FMO) theory is a valuable tool for predicting the stereoselectivity of cycloaddition reactions. fiveable.mepressbooks.publibretexts.org The interaction between the HOMO of the diene and the LUMO of the dienophile governs the reaction, and the geometry that maximizes this interaction is favored. libretexts.org

Without experimental studies on this compound, a definitive statement on its stereochemical preference in cycloaddition reactions cannot be made. However, based on general principles observed with other substituted furans, it is plausible that a mixture of endo and exo adducts would be formed, with the ratio being dependent on the specific reaction conditions.

Interactive Data Table: General Factors Influencing Stereoselectivity in Furan Diels-Alder Reactions

| Factor | Influence on Endo/Exo Ratio | Rationale |

| Temperature | Higher temperatures generally favor the exo product. | The exo adduct is often more thermodynamically stable, and higher temperatures can provide the energy needed to overcome the barrier for the retro-Diels-Alder reaction of the kinetically favored endo product, allowing for equilibration to the exo isomer. rsc.org |

| Reaction Time | Longer reaction times can lead to an increased proportion of the exo product. | Similar to the effect of temperature, longer reaction times allow for the conversion of the kinetically formed endo adduct to the thermodynamically more stable exo adduct. rsc.org |

| Substituents | The electronic and steric nature of substituents on both the furan and the dienophile can influence the relative stabilities of the transition states leading to the endo and exo products. | Electron-withdrawing groups on the dienophile and electron-donating groups on the furan generally accelerate the reaction. Steric hindrance can disfavor the formation of the more sterically congested endo transition state. rsc.org |

| Solvent | The polarity of the solvent can affect the rates of the forward and reverse reactions, thereby influencing the observed product distribution. | Solvent effects in Diels-Alder reactions can be complex and are dependent on the specific reactants involved. |

Other Significant Transformation Pathways

The primary amino group is nucleophilic and can participate in reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then undergo a range of substitution reactions (e.g., Sandmeyer reaction).

The primary alcohol (hydroxymethyl group) can undergo:

Oxidation: Conversion to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides under basic conditions to form ethers.

The furan ring itself, despite its aromatic character, can be susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or oxidizing agents. The stability of the furan moiety would be a consideration in any synthetic plan involving this compound.

Due to the absence of specific research on the transformation pathways of this compound, a detailed discussion with experimental examples and data tables cannot be provided at this time.

Spectroscopic and Structural Characterization of 5 Aminofuran 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data, including proton (¹H), carbon-13 (¹³C), and DEPT spectra for (5-Aminofuran-2-yl)methanol, are not available in the searched scientific literature.

Specific chemical shifts (δ), coupling constants (J), and multiplicity data for the protons of this compound are not documented in available sources.

The characteristic chemical shifts for the carbon atoms of the furan (B31954) ring, the hydroxymethyl group, and the carbon atom bearing the amino group for this compound are not documented in available sources.

DEPT-90 and DEPT-135 spectral data, which would differentiate between CH, CH₂, and CH₃ groups, are unavailable for this compound.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Confirmation

While the theoretical exact mass can be calculated from its molecular formula (C₅H₇NO₂), experimentally determined high-resolution mass spectrometry data to confirm this formula for this compound could not be located.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Specific IR or FT-IR absorption frequencies (cm⁻¹) corresponding to the functional groups (O-H, N-H, C-O, C-N, and furan ring vibrations) of this compound are not reported in the available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Information regarding the maximum absorption wavelengths (λₘₐₓ) for this compound, which provides insights into its electronic transitions, is not available in the searched databases.

X-Ray Crystallography for Solid-State Structure Elucidation

While the crystal structure of this compound has not been reported, the solid-state structure of its derivative, 1,3-Bis[(5-aminofuran-2-yl)methyl]-3,4,5,6-tetrahydropyrimidin-1-ium hexafluorophosphate (B91526), provides valuable insight into the conformational and packing arrangements of molecules containing the (5-aminofuran-2-yl)methyl moiety. The structure of this salt, with the chemical formula C₁₆H₂₁N₂O₂⁺·PF₆⁻, was determined by single-crystal X-ray diffraction. iucr.orgnih.gov

The compound crystallizes in the monoclinic system with the space group P2₁/m. iucr.org The asymmetric unit of the salt contains half of the cation and half of the anion, with the entire ion pair generated by crystallographic mirror symmetry. iucr.orgnih.gov This indicates that the cation possesses a plane of symmetry.

The analysis of the crystal structure reveals that the central tetrahydropyrimidine (B8763341) ring and the furan ring are not coplanar. The dihedral angle between these two rings is 59.3°. iucr.orgnih.gov In the crystal packing, the anions and cations are linked through C—H⋯F interactions, which form a three-dimensional network structure. iucr.orgnih.gov The crystal structure also exhibits disorder in the hexafluorophosphate anion, where two of the fluorine atoms are disordered over two sites with equal occupancy. iucr.orgnih.gov

The detailed crystallographic data for 1,3-Bis[(5-aminofuran-2-yl)methyl]-3,4,5,6-tetrahydropyrimidin-1-ium hexafluorophosphate are presented in the tables below.

Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₆H₂₁N₂O₂⁺·PF₆⁻ |

| Formula Weight | 418.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 6.0793 (6) |

| b (Å) | 18.879 (2) |

| c (Å) | 8.5750 (9) |

| β (°) | 100.747 (5) |

| Volume (ų) | 966.90 (17) |

| Z | 2 |

| Radiation Type | Mo Kα |

| Temperature (K) | 296 |

| R[F² > 2σ(F²)] | 0.077 |

| wR(F²) | 0.247 |

| Goodness-of-fit (S) | 1.08 |

Computational and Theoretical Investigations of 5 Aminofuran 2 Yl Methanol

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

A frontier molecular orbital analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of (5-Aminofuran-2-yl)methanol, is not available in the reviewed literature. The energy difference between the HOMO and LUMO orbitals is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comscirp.org This type of analysis helps in understanding the charge transfer interactions that can occur within the molecule. scirp.org

Theoretical Studies on Vibrational Frequencies and Spectroscopic Corroboration

There are no published theoretical studies on the vibrational frequencies of this compound. Such studies, often performed using DFT, calculate the infrared and Raman spectra of a molecule. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling to elucidate the reaction mechanisms involving this compound has not been reported. This type of research would involve using computational methods to map out the potential energy surface of a reaction, identify transition states, and calculate activation energies, thereby providing a detailed understanding of how the molecule participates in chemical reactions.

Quantitative Structure-Property Relationship (QSPR) Studies

No Quantitative Structure-Property Relationship (QSPR) studies for this compound were found. QSPR models are statistical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. These models are used to predict the properties of new compounds without the need for experimental testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.